molecular formula C2H3F3O B045653 2,2,2-Trifluoroethanol CAS No. 75-89-8

2,2,2-Trifluoroethanol

Cat. No.: B045653
CAS No.: 75-89-8
M. Wt: 100.04 g/mol
InChI Key: RHQDFWAXVIIEBN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethanol is an organic compound with the chemical formula CF₃CH₂OH. It is a colorless, water-miscible liquid with a smell reminiscent of ethanol. Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .

Mechanism of Action

Target of Action

2,2,2-Trifluoroethanol (TFE) primarily targets Alcohol dehydrogenase 1C and GTPase HRas in humans . It also targets Alcohol dehydrogenase in Geobacillus stearothermophilus . These enzymes play crucial roles in metabolic processes.

Mode of Action

TFE competitively inhibits alcohol dehydrogenase . This means it competes with the substrate for the active site of the enzyme, thereby reducing the enzyme’s activity. Additionally, TFE forms complexes with Lewis bases such as THF or pyridine through hydrogen bonding, yielding 1:1 adducts .

Biochemical Pathways

It is known that tfe can influence the folding of proteins . The stabilizing effect of TFE is induced by the preferential aggregation of TFE molecules around the peptides. This coating displaces water, thereby removing alternative hydrogen-bonding partners and providing a low dielectric environment that favors the formation of intrapeptide hydrogen bonds .

Pharmacokinetics

The metabolism and elimination of TFE are currently unknown .

Result of Action

The primary result of TFE’s action is the inhibition of alcohol dehydrogenase, which can impact the metabolism of alcohols in the body . Additionally, TFE’s ability to influence protein folding can have significant effects on protein structure and function .

Action Environment

TFE is considered an ideal solvent in green and sustainable chemistry due to its high ionizing power, strong hydrogen bond donating ability, and environmentally friendliness characteristics . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other substances. For example, TFE’s ability to form complexes with Lewis bases can be influenced by the concentration of these bases in the environment .

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethanol has significant effects on biological processes, including the protein folding-unfolding phenomenon . It is known to induce a helical structure in proteins . It competitively inhibits alcohol dehydrogenase and forms complexes with Lewis bases such as THF or pyridine through hydrogen bonding, yielding 1:1 adducts .

Cellular Effects

This compound has been found to have significant effects on protein structure and function. It can act as a protein denaturant, affecting the protein folding-unfolding phenomenon . It has been shown to induce a helical structure in proteins, which can have significant effects on protein function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteins. It is known to induce a helical structure in proteins . This is believed to be due to the preferential aggregation of this compound molecules around the peptides, displacing water and providing a low dielectric environment that favors the formation of intrapeptide hydrogen bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a remarkable degree of polymorphism, with the observation of four ordered phases and a cubic plastic phase . It has been found that the presence of this compound can exacerbate the intrinsic aggregation propensity of certain domains, by slightly decreasing its conformational stability .

Metabolic Pathways

This compound, the toxic metabolite of the anesthetic agent fluoroxene, is further metabolized to trifluoroacetic acid . This metabolism is believed to be catalyzed by hepatic ethanol-inducible cytochrome P-450 .

Properties

IUPAC Name

2,2,2-trifluoroethanol
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InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2
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InChI Key

RHQDFWAXVIIEBN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(F)(F)F)O
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Molecular Formula

C2H3F3O
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DSSTOX Substance ID

DTXSID0021751
Record name 2,2,2-Trifluoroethanol
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Molecular Weight

100.04 g/mol
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Physical Description

Liquid, Colorless liquid with an ethanol-like odor; bp = 74.1 deg C; [Merck Index]
Record name Ethanol, 2,2,2-trifluoro-
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Vapor Pressure

71.3 [mmHg]
Record name Trifluoroethanol
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CAS No.

75-89-8
Record name 2,2,2-Trifluoroethanol
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Record name Ethanol, 2,2,2-trifluoro-
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Record name 2,2,2-TRIFLUOROETHANOL
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Synthesis routes and methods I

Procedure details

Aluminum trifluoroethoxide was prepared by treatment of a toluene solution of triethylaluminum (0.38M) with these equivalents of trifluoroethanol at -25° C. After gas evolution was complete, the reaction mixture was allowed to stand at room temperature. When precipitation of product appeared to be well-advanced (1-2 hr), the reaction mixture was cooled at -25° C. for 18 hr before collecting the solid product. From 1.76 mmol of Et3Al and 0.528 g trifluoroethanol was obtained 435 mg of white solid, mp 171°-172° C. 1H NMR (THF-d8): 4.1 (q, J=8). 19F NMR (THF-d8): -77.0 (bd s), trace signals at -76.3 and-77.7.
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Synthesis routes and methods II

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluoro-benzenesulfonyl)-1-(2-cyclobutyl-5-methyl-2H-pyrazol-3-yl)-pyrrolidine-2-carboxylic acid (1-cyano-cyclopropyl)-amide (example 385b) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound as colorless solid. MS (ESI): m/z=586.0 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluoro-benzenesulfonyl)-1-(2-cyclobutyl-5-methyl-2H-pyrazol-3-yl)-pyrrolidine-2-carboxylic acid (1-cyano-cyclopropyl)-amide
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Synthesis routes and methods III

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (example 464d) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound after purification by preparative chiral HPLC as colorless oil. MS (ESI): m/z=616.1 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
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Synthesis routes and methods IV

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (example 484c) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound as colorless oil. MS (ESI): m/z=636.2 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 2,2,2-Trifluoroethanol?

A1: this compound (TFE) has the molecular formula C2H3F3O and a molecular weight of 100.04 g/mol. Spectroscopically, it can be characterized by techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR). For instance, its 13C NMR spectrum shows distinct peaks for the -CF3 and -CH2- groups, while FTIR reveals characteristic bands corresponding to O-H and C-F vibrations. []

Q2: What makes TFE a unique solvent compared to regular ethanol?

A2: TFE's uniqueness stems from the presence of three fluorine atoms, replacing the hydrogens on ethanol's methyl group. These highly electronegative fluorine atoms significantly impact TFE's properties. Compared to ethanol, TFE exhibits increased hydrogen-bond donating ability, lower nucleophilicity, and a reduced dielectric constant, making it a powerful tool in various chemical and biochemical applications. [, ]

Q3: How does TFE interact with peptides and proteins?

A3: TFE exhibits a strong propensity to aggregate around peptides and proteins, forming a solvent shell. [] This interaction displaces water molecules, reducing their availability for hydrogen bonding with the peptide backbone. Consequently, intrapeptide hydrogen bonding is favored, leading to enhanced stability and promoting the formation of secondary structures like α-helices and β-sheets. [, ]

Q4: Does TFE always stabilize protein structures?

A5: While TFE is known to promote secondary structure formation in many cases, its effect is not universally stabilizing. For instance, in studies with the protein concanavalin A, TFE was found to induce a partially folded molten globule state, characterized by a significant loss of native tertiary structure. [] This highlights the complex interplay between TFE, water, and protein structure.

Q5: How does TFE's interaction with peptides differ from 2-fluoroethanol?

A6: Studies comparing TFE with 2-fluoroethanol (2FE) in adducts with propylene oxide reveal distinct conformational preferences. While 2FE favors a closed arrangement, TFE predominantly adopts an open arrangement. [] This difference in conformational behavior likely arises from the increased fluorine substitution in TFE, influencing its hydrogen bonding properties and steric interactions.

Q6: How does TFE influence SNAr reactions involving peptides?

A7: TFE's unique properties make it an advantageous solvent for nucleophilic aromatic substitution (SNAr) reactions, particularly in peptide modification. Its low nucleophilicity minimizes unwanted side reactions, while its ability to solubilize polar substrates like peptides enhances reaction efficiency. [, ] Compared to solvents like DMF, TFE has been shown to improve nucleophile selectivity, allowing for more controlled peptide arylation. []

Q7: What role does TFE play in the synthesis of difluoromethylene phosphonic and phosphinic derivatives?

A8: TFE serves as a crucial reagent in the multigram synthesis of difluoromethylene phosphonic and phosphinic compounds via a [, ]-sigmatropic phospha-Wittig rearrangement. Specifically, TFE acts as a proton source, promoting the formation of vinyltriphenylphosphonium salts from fluoroallyl phosphorus(III) derivatives. [] This method offers a valuable alternative to traditional phosphoryldifluoromethylation techniques, bypassing the need for ozone-depleting reagents. []

Q8: Can TFE be used to control reaction pathways in heterogeneous catalysis?

A9: Yes, TFE's unique properties can alter reaction pathways on metal surfaces. For example, on Rh(111), TFE decomposition yields trifluoroacetyl fluoride and trifluoroacetaldehyde, suggesting the formation of aldehyde and acyl intermediates rather than the typical oxametallacycle observed with ethanol. [] This ability to direct reaction selectivity highlights TFE's potential in heterogeneous catalysis.

Q9: How does TFE affect the properties of ionic liquid mixtures?

A10: TFE exhibits interesting behavior when mixed with ionic liquids like [bmim][Tf2N]. These mixtures display hyperpolarity, with higher normalized Reichardt polarity parameters (ETN) than either pure component. [] This enhanced polarity, along with increased hydrogen bond acidity (α) and basicity (β), suggests a synergistic effect between TFE and the ionic liquid, potentially opening up new avenues for solvent design and applications. []

Q10: How is computational chemistry used to understand TFE's behavior?

A11: Computational methods, like molecular dynamics simulations, provide valuable insights into TFE's interactions at the molecular level. For instance, simulations have been used to investigate TFE's impact on the stability of various secondary structure-forming peptides in solution. [] These studies contribute to a deeper understanding of TFE's solvation properties and its influence on peptide and protein folding. [, , ]

Q11: What are some future research directions involving TFE?

A12: Future research could explore TFE's potential in developing new materials, such as its use in fabricating antibacterial nanocomposite materials incorporating ZnO nanoparticles. [] Additionally, investigating its applications in areas like green chemistry and sustainable synthesis, where its unique properties could offer environmental advantages, is a promising avenue for future exploration. []

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